Home > Products > Screening Compounds P99120 > Dovitinib dilactic acid
Dovitinib dilactic acid -

Dovitinib dilactic acid

Catalog Number: EVT-266324
CAS Number:
Molecular Formula: C27H33FN6O7
Molecular Weight: 572.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dovitinib dilactic acid is a specific form of dovitinib, a multi-target tyrosine kinase inhibitor with potent activity against various receptor tyrosine kinases (RTKs) [, ]. While its primary target is vascular endothelial growth factor receptor (VEGFR), it also inhibits other RTKs, including fibroblast growth factor receptors (FGFRs) and platelet-derived growth factor receptors (PDGFRs) [, , ]. In research settings, dovitinib dilactic acid has been investigated for its potential anti-tumor effects in various cancer models [, , , ].

Future Directions
  • Combination Therapies: Exploring the synergistic potential of dovitinib dilactic acid with other anti-cancer agents, such as calcitriol [], could lead to more effective treatment strategies.
  • Drug Resistance Mechanisms: Investigating mechanisms of resistance to dovitinib dilactic acid is crucial for developing strategies to overcome treatment resistance and improve patient outcomes [].
  • Biomarker Development: Identifying biomarkers that predict response to dovitinib dilactic acid would enable personalized therapy and optimize treatment outcomes [].

Dovitinib (free base)

  • Compound Description: Dovitinib, also known as TKI-258, is a multi-kinase inhibitor that targets various receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs). It exhibits anti-angiogenic and antitumor activity. []

Dovitinib Lactate (mono acid)

  • Compound Description: Dovitinib lactate is a mono-acid salt form of Dovitinib. It is an intermediate form in the synthesis of Dovitinib dilactic acid. []

LOXO-101

  • Compound Description: LOXO-101 is a highly selective tropomyosin receptor kinase (TRK) inhibitor. It exhibits potent antitumor activity against cancers harboring TRK fusions. []
  • Relevance: While not directly structurally related, LOXO-101 is considered related to Dovitinib dilactic acid due to its shared activity as a TRK inhibitor. The paper investigates the anticancer mechanisms of both compounds in the context of TRK fusion-positive colon cancer. []

Entrectinib

  • Compound Description: Entrectinib is a multi-kinase inhibitor targeting TRK, ROS1, and ALK. It exhibits significant antitumor activity in cancers with these genetic alterations. []
  • Relevance: Similar to LOXO-101, Entrectinib is functionally related to Dovitinib dilactic acid through its activity as a TRK inhibitor. The study examines both compounds' effects on the NFκB and NRF2 signaling pathways in TRK fusion-positive colon cancer. []

Regorafenib

  • Compound Description: Regorafenib is a multi-kinase inhibitor targeting VEGFRs, TIE2, PDGFR, KIT, RET, RAF, and BRAF. It is used in the treatment of various cancers, including metastatic colorectal cancer and hepatocellular carcinoma. []

Crizotinib

  • Compound Description: Crizotinib is a multi-kinase inhibitor primarily targeting ALK, ROS1, and MET. It is used in the treatment of non-small cell lung cancer harboring ALK or ROS1 rearrangements. []
  • Relevance: While not structurally related, Crizotinib is functionally related to Dovitinib dilactic acid through its shared classification as a multi-kinase inhibitor. The research compared the effects of both compounds on the NFκB and NRF2 signaling pathways in TRK fusion-positive colon cancer. []

Calcitriol

  • Compound Description: Calcitriol, the active form of vitamin D, is a steroid hormone exhibiting anti-cancer properties. It regulates cell growth, differentiation, and apoptosis. []
  • Relevance: While not structurally related to Dovitinib dilactic acid, Calcitriol was investigated in conjunction with Dovitinib (free base) in a study on triple-negative breast cancer. The research revealed a synergistic effect between the two compounds, enhancing the antiproliferative and antitumor activity of Dovitinib. []

1,2-ethylene glycol bis(dilactic acid) (ELA)

  • Compound Description: 1,2-ethylene glycol bis(dilactic acid) (ELA) is a biodegradable oligomer used in the development of biocompatible tissue adhesives. [, , , ]

Hexamethylene diisocyanate (HDI) functionalized 1,2-ethylene glycol bis(dilactic acid) (ELA-NCO)

  • Compound Description: ELA-NCO is a derivative of ELA functionalized with hexamethylene diisocyanate (HDI) to introduce isocyanate groups. This modification allows ELA-NCO to react with chain elongation agents, forming polyurethane-based biomaterials, particularly tissue adhesives. [, , , ]
Overview

Dovitinib dilactic acid, also known as TKI258, is a small-molecule inhibitor that targets various receptor tyrosine kinases involved in cancer progression and angiogenesis. This compound primarily inhibits fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and other kinases such as c-KIT and platelet-derived growth factor receptors (PDGFRs) . Dovitinib dilactic acid has shown promise in preclinical studies for its ability to reduce tumor growth and mitigate tumor-induced bone changes, particularly in models of advanced breast cancer with bone metastases .

Source and Classification

Dovitinib dilactic acid is classified as a multitargeted receptor tyrosine kinase inhibitor. It is derived from the compound CHIR-258 and has been primarily developed for research purposes to explore its effects on solid tumors and hematologic malignancies . The compound is often sourced from chemical suppliers for laboratory research and has been extensively studied in various experimental models.

Synthesis Analysis

Methods

The synthesis of dovitinib dilactic acid involves several steps, typically starting from simpler organic compounds. While specific detailed synthetic pathways are proprietary, the general approach includes:

  1. Formation of the Core Structure: The initial step involves creating the central scaffold that will interact with the target kinases.
  2. Modification: Subsequent reactions introduce functional groups that enhance the compound's potency and selectivity for its targets.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

Technical Details

Dovitinib dilactic acid is synthesized under controlled conditions to maintain its structural integrity. The use of solvents, temperature control, and reaction times are optimized to yield a high-quality product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula of dovitinib dilactic acid is C21H24N4O4C_{21}H_{24}N_4O_4, with a molecular weight of approximately 396.44 g/mol. Its structure features a complex arrangement that includes multiple aromatic rings and functional groups critical for its biological activity.

Data

  • IUPAC Name: 4-(2-(4-(2-amino-6-methylpyrimidin-4-yl)thiazol-4-yl)-2-(4-methylpiperazin-1-yl)thiazol-4-yl)phenyl)butanoic acid
  • CAS Number: 852433-84-2
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.
Chemical Reactions Analysis

Dovitinib dilactic acid undergoes various chemical reactions that are crucial for its function as an inhibitor:

  1. Binding Affinity: The compound binds to the active sites of FGFRs, inhibiting their phosphorylation activity, which is essential for downstream signaling pathways involved in cell proliferation and survival.
  2. Inhibition Mechanism: It competes with ATP for binding at the kinase domain, effectively blocking the receptor's activation.

Technical Details

The inhibition constants (IC50 values) for dovitinib dilactic acid have been determined through enzyme assays, revealing its potency against various kinases involved in tumorigenesis .

Mechanism of Action

Dovitinib dilactic acid exerts its therapeutic effects primarily through the inhibition of FGFRs. By blocking these receptors, it disrupts signaling pathways that promote tumor growth and metastasis:

  1. FGFR Inhibition: Dovitinib dilactic acid inhibits FGFR1, FGFR2, and FGFR3, leading to reduced cell proliferation and increased apoptosis in cancer cells.
  2. Bone Remodeling Effects: In models of breast cancer with bone metastases, dovitinib dilactic acid has been shown to decrease osteoclast activity, thereby reducing bone resorption and preserving bone density .

Data

In preclinical studies, treatment with dovitinib dilactic acid resulted in significant decreases in tumor burden and improvements in bone mineral density compared to control groups .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Melting Point: Specific melting point data should be obtained from experimental results or supplier specifications.

Chemical Properties

  • Stability: Dovitinib dilactic acid should be stored at low temperatures to maintain stability.
  • Reactivity: It reacts with specific kinases but is generally stable under standard laboratory conditions.

Relevant analytical techniques such as high-performance liquid chromatography can be employed to assess purity and stability over time.

Applications

Dovitinib dilactic acid is primarily used in scientific research focused on cancer therapies. Its applications include:

  1. Cancer Research: Investigating its efficacy as an FGFR inhibitor in various cancer types, particularly those with known FGFR mutations or amplifications.
  2. Bone Metastasis Studies: Evaluating its potential to mitigate bone-related complications in cancers that commonly metastasize to bone, such as breast cancer .
  3. Drug Development: Serving as a lead compound for developing more selective FGFR inhibitors or combination therapies targeting multiple signaling pathways involved in oncogenesis.
Chemical Characterization and Pharmacological Profile of Dovitinib Dilactic Acid

Structural Analysis and Molecular Properties

Dovitinib dilactic acid (CAS 852433-84-2), also known as TKI258 dilactic acid or CHIR-258 dilactic acid, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor formulated as a dilactic acid salt to enhance solubility and bioavailability. Its molecular formula is C₂₇H₃₃FN₆O₇, with a molecular weight of 572.59 g/mol [1] [3] [8]. The compound comprises a quinolinone core fused with a benzimidazole group, featuring a 4-methylpiperazine substituent that contributes to its kinase affinity. The dilactic acid component (two lactic acid molecules) forms a stable salt with the base compound (dovitinib), optimizing physicochemical properties for experimental use [7] [8].

Table 1: Molecular Properties of Dovitinib Dilactic Acid

PropertyValue
CAS Number852433-84-2
Molecular FormulaC₂₇H₃₃FN₆O₇
Molecular Weight572.59 g/mol
Purity≥99%
SMILESCC(O)C(O)=O.CC(O)C(O)=O.O=C1NC2=C(C(F)=CC=C2)C(N)=C1C3=NC4=CC=C(N5CCN(C)CC5)C=C4N3
Key Structural FeaturesQuinolinone-benzimidazole core; 4-methylpiperazine; dilactic acid salt

Pharmacologically, dovitinib dilactic acid inhibits angiogenesis and tumor growth by targeting critical RTKs:

  • FGFR1/3 (IC₅₀ = 8–13 nM)
  • VEGFR1–4 (IC₅₀ = 8–13 nM)
  • FLT-3/c-KIT (IC₅₀ = 1–2 nM)
  • PDGFRβ/CSF-1R [1] [6] [9].This broad-spectrum inhibition disrupts downstream signaling cascades (RAS-RAF-MAPK, PI3K-AKT), suppressing cancer cell proliferation and survival [3] [6].

Synthesis and Stability Under Experimental Conditions

Synthesis: While detailed synthetic routes are proprietary, the final compound is purified to ≥99% purity, as confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry [1] [6]. The dilactic acid salt formation occurs during the final crystallization step, improving aqueous solubility compared to the free base [8].

Stability: The compound exhibits moderate stability under physiological conditions but requires strict storage protocols:

  • Temperature: -20°C for long-term stability (≥3 years)
  • Form: Lyophilized powder protected from light and moisture [1] [6] [9].In solution, it remains stable in DMSO at concentrations up to 30 mg/mL (52.39 mM) for at least one month when stored at 0–4°C. However, repeated freeze-thaw cycles or prolonged exposure to temperatures >25°C accelerate degradation [3] [6]. Forced degradation studies indicate susceptibility to hydrolysis under alkaline conditions, necessitating pH-controlled buffers for in vitro assays [8].

Table 2: Stability and Handling Guidelines

ConditionRecommendation
Solid Storage-20°C; desiccated; protected from light
Shelf Life (solid)>3 years
Stock Solution Storage0–4°C (short-term); -20°C (long-term)
Solubility (DMSO)≥30 mg/mL (52.39 mM)
Stability in SolutionAvoid repeated freeze-thaw cycles

Pharmacokinetic Properties: Absorption, Metabolism, and Excretion

Absorption: Dovitinib dilactic acid demonstrates moderate oral bioavailability (40–60% in murine models) due to its solubility-enhanced formulation. After a 40 mg/kg oral dose in mice, peak plasma concentration (Cₘₐₓ) is achieved within 2–4 hours. The compound’s amphiphilic properties facilitate tumor penetration, with intratumoral concentrations exceeding plasma levels by 3-fold [2] [5] [6].

Metabolism: Hepatic metabolism primarily involves cytochrome P450 (CYP3A4), generating inactive metabolites through:

  • N-demethylation of the piperazine ring
  • Oxidation of the benzimidazole moiety [6] [8].In vitro studies using human liver microsomes show moderate metabolic clearance, suggesting limited drug-drug interactions [6].

Excretion: The compound is eliminated predominantly via fecal excretion (70–80%), with renal clearance accounting for 20–30%. Its elimination half-life (t₁/₂) in mice is approximately 8–10 hours, supporting once-daily dosing in experimental models [2] [6].

Table 3: Key Pharmacokinetic Parameters in Preclinical Models

ParameterValueNotes
Oral Bioavailability40–60%Balb/c nude mice
Tₘₐₓ (time to Cₘₐₓ)2–4 hoursAfter 40 mg/kg oral dose
Half-life (t₁/₂)8–10 hours
Fecal Excretion70–80%Parent compound & metabolites
Renal Excretion20–30%
Plasma Protein Binding~95%Albumin-dependent

Properties

Product Name

Dovitinib dilactic acid

IUPAC Name

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid

Molecular Formula

C27H33FN6O7

Molecular Weight

572.6 g/mol

InChI

InChI=1S/C21H21FN6O.2C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;2*1-2(4)3(5)6/h2-6,11H,7-10H2,1H3,(H,24,25)(H3,23,26,29);2*2,4H,1H3,(H,5,6)

InChI Key

XXLPVQZYQCGXOV-UHFFFAOYSA-N

SMILES

CC(C(=O)O)O.CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N

Solubility

Soluble in DMSO

Synonyms

Dovitinib Dilactic acid; TKI258 Dilactic acid; CHIR-258, TKI258.

Canonical SMILES

CC(C(=O)O)O.CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.